3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine
Overview
Description
3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine is a chemical compound notable for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. The indazole ring, coupled with a trifluoromethyl group, imparts distinctive chemical properties that make this compound a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 2-(trifluoromethyl)phenyl-containing precursors. Common synthetic routes may include:
Hydrazine Derivative Formation: Reaction of aniline with trifluoromethyl ketones under acidic or basic conditions to form hydrazones.
Cyclization: Treating the hydrazone intermediate with cyclizing agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the indazole core structure.
Industrial Production Methods: In an industrial setting, the production may involve scalable methods such as:
Continuous flow synthesis to improve yield and reduce reaction times.
Optimization of reaction conditions to ensure high purity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions typically involve the addition of hydrogen or other reducing agents to alter the compound's functional groups.
Substitution: Can undergo nucleophilic and electrophilic substitution reactions, particularly at the amine group or on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with catalysts such as palladium on carbon (Pd/C).
Substitution Reactions: Halogenating agents, sulfonyl chlorides, or other electrophiles for electrophilic substitution; strong nucleophiles for nucleophilic substitution.
Major Products Formed:
Oxidized derivatives like nitro or nitroso compounds.
Reduced products such as amines or alcohols.
Substituted indazole derivatives depending on the reacting substituents.
Scientific Research Applications
3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine is utilized in various scientific disciplines due to its versatile chemical properties:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in enzymatic studies and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, including as an anti-inflammatory or anticancer agent.
Industry: Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, often involving:
Molecular Targets: Enzymes, receptors, or DNA/RNA sequences where it may bind or react, altering biological activity.
Pathways Involved: Cellular signaling pathways or metabolic routes that are modified due to the compound's binding or reactivity.
Comparison with Similar Compounds
2-(trifluoromethyl)phenyl indazole: Lacks the 5-amine group, differing in its reactivity and potential biological effects.
Trifluoromethyl indazoles: General class of compounds with similar core structures but different substitution patterns, affecting their properties and applications.
This provides an overview of 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine, from its synthesis to its application and comparison with other compounds. Anything else I can dig into for you?
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1H-indazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)11-4-2-1-3-9(11)13-10-7-8(18)5-6-12(10)19-20-13/h1-7H,18H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMXCNDLIKCMNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653486 | |
Record name | 3-[2-(Trifluoromethyl)phenyl]-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175843-03-4 | |
Record name | 3-[2-(Trifluoromethyl)phenyl]-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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